molecular formula C16H19N7O B2680518 N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide CAS No. 1197478-49-1

N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide

Cat. No.: B2680518
CAS No.: 1197478-49-1
M. Wt: 325.376
InChI Key: OGQZFHMHZJLJSB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a tetrazole ring, and an acetamide moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide typically involves multiple steps:

    Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.

    Tetrazole Ring Formation: The tetrazole ring is synthesized by reacting 4-methyl-3-nitrobenzonitrile with sodium azide in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the cyanocyclopentyl intermediate with the tetrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.

    Reduction: Reduction of the nitro group in the tetrazole precursor can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanocyclopentyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with biological macromolecules, potentially serving as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or mechanical properties, given its complex structure and functional groups.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclopentyl and tetrazole groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-{[4-methylphenyl]amino}acetamide: Lacks the tetrazole ring, potentially altering its biological activity and chemical reactivity.

    N-(1-cyanocyclopentyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide: Similar structure but with different substitution patterns on the phenyl ring, which could affect its properties.

Uniqueness

The presence of the tetrazole ring in N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide distinguishes it from other similar compounds, potentially enhancing its stability, reactivity, and biological activity. This unique combination of functional groups makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-methyl-3-(tetrazol-1-yl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-4-5-13(8-14(12)23-11-19-21-22-23)18-9-15(24)20-16(10-17)6-2-3-7-16/h4-5,8,11,18H,2-3,6-7,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQZFHMHZJLJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NC2(CCCC2)C#N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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